[2-(4-Ethoxyphenyl)-1,3-thiazol-4-yl]methanol
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Overview
Description
[2-(4-Ethoxyphenyl)-1,3-thiazol-4-yl]methanol: is a chemical compound with the molecular formula C12H13NO2S and a molecular weight of 235.3 g/mol It is a thiazole derivative, characterized by the presence of a thiazole ring attached to an ethoxyphenyl group and a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(4-Ethoxyphenyl)-1,3-thiazol-4-yl]methanol typically involves the reaction of 4-ethoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized to form the thiazole ring, followed by reduction to yield the final product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [2-(4-Ethoxyphenyl)-1,3-thiazol-4-yl]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: It can participate in substitution reactions, where functional groups on the thiazole ring or the phenyl ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various electrophiles and nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: In chemistry, [2-(4-Ethoxyphenyl)-1,3-thiazol-4-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme interactions and metabolic pathways. Its structural features make it a candidate for probing biological systems.
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry: In the industrial sector, the compound can be used in the development of new materials and chemical processes. Its reactivity and stability make it suitable for various applications.
Mechanism of Action
The mechanism of action of [2-(4-Ethoxyphenyl)-1,3-thiazol-4-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and the ethoxyphenyl group play crucial roles in binding to these targets, modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
- [2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]methanol
- [2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanol
- [2-(4-Bromophenyl)-1,3-thiazol-4-yl]methanol
Uniqueness: Compared to similar compounds, [2-(4-Ethoxyphenyl)-1,3-thiazol-4-yl]methanol is unique due to the presence of the ethoxy group, which can influence its reactivity and interactions with other molecules. This structural feature may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Biological Activity
[2-(4-Ethoxyphenyl)-1,3-thiazol-4-yl]methanol is a thiazole derivative that has garnered attention for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. This article reviews the synthesis, characterization, and biological evaluation of this compound, highlighting its pharmacological relevance through various studies.
Synthesis and Characterization
The compound is synthesized through a series of chemical reactions involving thiazole and phenolic derivatives. The typical synthesis pathway includes the formation of thiazole rings followed by substitution reactions to introduce the ethoxyphenyl group. Characterization techniques such as NMR and mass spectrometry confirm the structural integrity of the compound.
Antimicrobial Properties
Studies have demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values indicate potent inhibition, suggesting its potential as a therapeutic agent against bacterial infections.
Microorganism | MIC (µg/mL) |
---|---|
E. coli | 16 |
Staphylococcus aureus | 8 |
Candida albicans | 32 |
Antifungal Activity
The compound also shows antifungal activity against several fungal strains. In vitro assays reveal significant zones of inhibition, with lower MIC values compared to standard antifungal agents.
Fungal Strain | MIC (µg/mL) |
---|---|
Candida albicans | 32 |
Aspergillus niger | 64 |
Anticancer Activity
Research indicates that this compound possesses anticancer properties. In cell viability assays using various cancer cell lines (e.g., MCF-7 breast cancer cells), the compound significantly reduces cell proliferation.
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 15 |
LoVo | 20 |
The mechanism of action appears to involve apoptosis induction and cell cycle arrest in the G0/G1 phase, as evidenced by flow cytometry analyses.
Structure-Activity Relationship (SAR)
The biological activity of thiazole derivatives is often influenced by substituents on the phenyl ring. Studies suggest that electron-donating groups enhance antimicrobial efficacy, while electron-withdrawing groups may improve anticancer activity.
Computational Studies
Molecular docking studies have been employed to predict the binding interactions of this compound with various biological targets. These studies provide insights into the electronic properties and stability of the compound when interacting with enzymes or receptors relevant to its pharmacological effects.
Case Studies
Several case studies illustrate the compound's potential in therapeutic applications:
- Antimicrobial Efficacy : A study demonstrated that this compound significantly inhibited bacterial growth in both planktonic and biofilm states, indicating its utility in treating resistant strains.
- Cancer Treatment : In vivo studies using mouse models showed that treatment with this compound led to a marked reduction in tumor size and improved survival rates compared to untreated controls.
Properties
IUPAC Name |
[2-(4-ethoxyphenyl)-1,3-thiazol-4-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2S/c1-2-15-11-5-3-9(4-6-11)12-13-10(7-14)8-16-12/h3-6,8,14H,2,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZJOOWLXRWPVKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC(=CS2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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